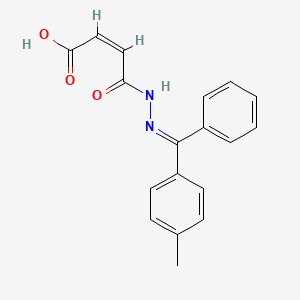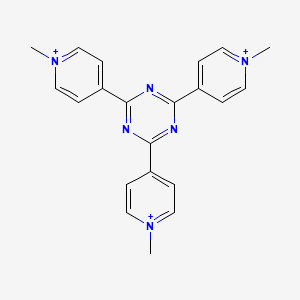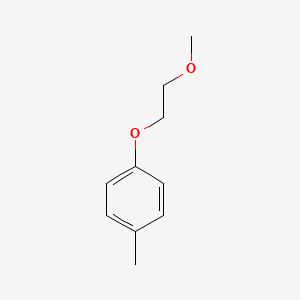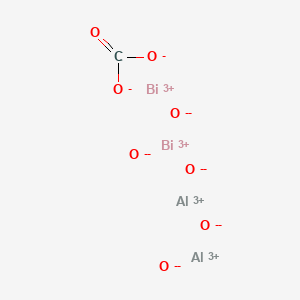
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicycloheptane family, which is known for its stability and diverse chemical reactivity. The compound’s structure includes two fused cyclohexane rings, making it a significant subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- typically involves multiple steps, starting from simpler bicyclic compounds. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the creation of sp3-rich new chemical space, which can be further derivatized with numerous transformations.
Industrial Production Methods
Industrial production of this compound may involve the polymerization of bicyclo(2.2.1)hept-2-ene in the presence of ethene, catalyzed by Co(II) compounds . This method is efficient for producing large quantities of the compound, which can then be purified and used in various applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used in further chemical synthesis or industrial applications.
Scientific Research Applications
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of its use as a high-traction base fluid, the compound’s unique structure allows it to interact with surfaces at the molecular level, reducing friction and wear . This interaction is facilitated by the compound’s ability to form stable films on surfaces, which protect against mechanical wear.
Comparison with Similar Compounds
Similar Compounds
Camphene: Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, (1R)-.
Norbornene: Bicyclo(2.2.1)hept-2-ene.
Cineole: 7-Oxabicyclo(2.2.1)heptane.
Uniqueness
What sets bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- apart from similar compounds is its unique combination of stability and reactivity. Its structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
733051-51-9 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2,3-dimethyl-2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H30/c1-11-13-4-5-15(8-13)17(11)10-18(3)12(2)14-6-7-16(18)9-14/h11-17H,4-10H2,1-3H3 |
InChI Key |
UGJQHDCYGHLHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1CC3(C(C4CCC3C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


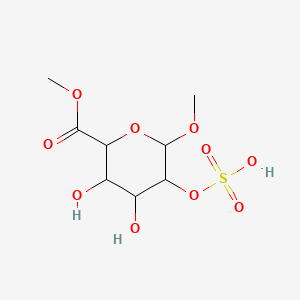
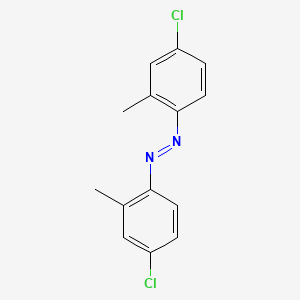
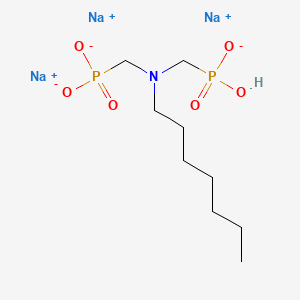
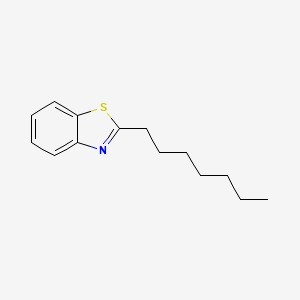
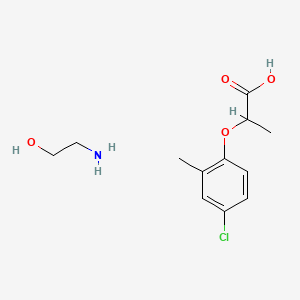
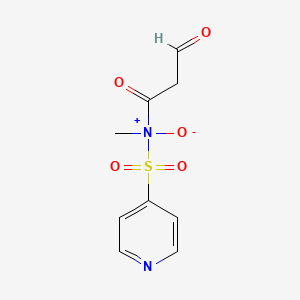

![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
